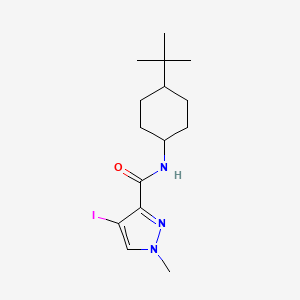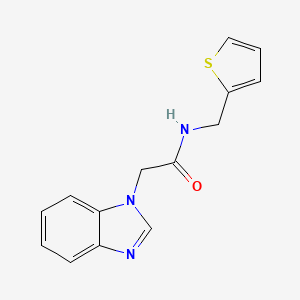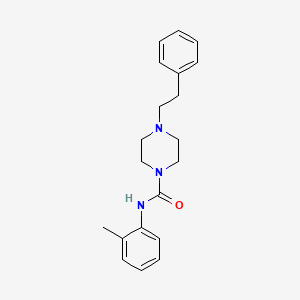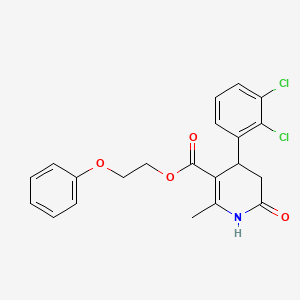
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key player in the innate immune system and is involved in the recognition of bacterial lipopolysaccharides (LPS) and other pathogen-associated molecular patterns. TAK-242 has been shown to inhibit TLR4 signaling in vitro and in vivo, making it a promising candidate for the treatment of sepsis and other inflammatory diseases.
Mécanisme D'action
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide inhibits TLR4 signaling by binding to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain. This prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factor (IRF) pathways. By inhibiting TLR4 signaling, this compound reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of sepsis and other inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to reducing inflammation, this compound has been shown to improve vascular function and reduce oxidative stress in septic mice. This compound has also been shown to enhance the activity of natural killer (NK) cells and promote the development of memory T cells, which may have implications for cancer immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. This makes it a useful tool for investigating the role of TLR4 signaling in various disease states. However, one limitation of this compound is that it is relatively expensive and may not be suitable for all research budgets. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the use of this compound as an adjuvant therapy for cancer immunotherapy. Another area of interest is the potential use of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential for use in other inflammatory diseases beyond sepsis.
Applications De Recherche Scientifique
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of sepsis, where it has been shown to improve survival and reduce inflammation. In addition to sepsis, this compound has also been investigated in models of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have potential as an adjuvant therapy for cancer immunotherapy, as TLR4 signaling can promote tumor growth and immune evasion.
Propriétés
IUPAC Name |
N-(4-tert-butylcyclohexyl)-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3O/c1-15(2,3)10-5-7-11(8-6-10)17-14(20)13-12(16)9-19(4)18-13/h9-11H,5-8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMQFFYYPHNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)
![ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4680129.png)


![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)

![3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4680169.png)
![3-(4-tert-butylphenyl)-1-(4-chlorobenzyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4680175.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B4680185.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4680187.png)

![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4680210.png)